2-methylcyclobutan-1-one

Cyclobutanone synthesis Tosylmethyl isocyanide cyclodialkylation Regioisomer comparative yield

2-Methylcyclobutan-1-one (CAS 1517-15-3) is a four-membered cyclic ketone (cyclobutanone) bearing a single methyl substituent at the α-position, with molecular formula C₅H₈O and molecular weight 84.12 g/mol. It belongs to the class of strained-ring ketones, whose chemical reactivity is fundamentally governed by an estimated ring strain energy of ca.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 1517-15-3
Cat. No. B075487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylcyclobutan-1-one
CAS1517-15-3
Synonyms2α-Methylcyclobutanone
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC1CCC1=O
InChIInChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3
InChIKeyYQENJRQBTHILBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclobutan-1-one (CAS 1517-15-3): Core Physicochemical Identity and Class Positioning for Research Procurement


2-Methylcyclobutan-1-one (CAS 1517-15-3) is a four-membered cyclic ketone (cyclobutanone) bearing a single methyl substituent at the α-position, with molecular formula C₅H₈O and molecular weight 84.12 g/mol . It belongs to the class of strained-ring ketones, whose chemical reactivity is fundamentally governed by an estimated ring strain energy of ca. 25–28.6 kcal/mol—substantially exceeding that of five-membered (ca. 6.5 kcal/mol) and six-membered (negligible) cyclic ketone congeners [1]. This strain imparts enhanced carbonyl electrophilicity and drives unique regio-, chemo-, and stereoselective transformations, including Baeyer–Villiger oxidation, thermal [2+2]-cycloreversion, nucleophilic ring-opening, and photochemical oxacarbene formation, which are largely specific to four-membered ring ketones [2]. The compound exists as a racemic mixture unless enantiomerically resolved; both (R)-(+)- and (S)-(−)-enantiomers have been synthesized and their absolute configurations established via the octant rule and independent chiral synthesis .

Why Cyclobutanone, 3-Methylcyclobutanone, or Cyclopentanone Cannot Replace 2-Methylcyclobutan-1-one in Strain-Driven Synthesis


The methyl substituent at the α-position of 2-methylcyclobutan-1-one is not a trivial structural variation; it fundamentally alters both the synthetic accessibility of the compound [1] and its downstream reactivity profile. The regioisomeric 3-methylcyclobutanone is obtained in substantially lower yield (65%) than 2-methylcyclobutanone (88%) under identical cyclodialkylation conditions, directly impacting procurement cost and scalability [1]. Beyond synthesis, the α-methyl group introduces torsional strain during enolate formation that impedes deprotonation kinetics relative to unsubstituted cyclobutanone, while simultaneously directing the regiochemical outcome of reactions such as Baeyer–Villiger oxidation, nucleophilic ring-opening, and asymmetric Strecker additions [2][3]. Substituting a five-membered ring analog (e.g., 2-methylcyclopentanone, cyclopentanone) would forfeit the ~25 kcal/mol ring strain energy that thermodynamically drives many of the characteristic ring-expansion and ring-opening transformations for which four-membered ketones are specifically procured [4]. These quantifiable differences in yield, reactivity, and stereochemical control render generic substitution scientifically indefensible when a 2-substituted cyclobutanone with defined substitution geometry is required.

Quantitative Differentiation Evidence: 2-Methylcyclobutan-1-one vs. Closest Analogs for Procurement Decision Making


Synthetic Yield Superiority: 2-Methylcyclobutanone (88%) vs. 3-Methylcyclobutanone (65%) Under Identical Cyclodialkylation Conditions

When the parent cyclobutanone synthesis method—cyclodialkylation of tosylmethyl isocyanide with 1,3-dihaloalkanes followed by acidic hydrolysis—is applied to the regioisomeric precursors, 2-methylcyclobutanone is obtained in 88% yield from 1,3-dibromobutane, whereas its regioisomer 3-methylcyclobutanone is obtained in only 65% yield from 1,3-dibromo-2-methylpropane [1]. This 23-percentage-point yield differential is inherent to the substrate structure and has direct implications for cost of goods, scalability, and procurement economics when sourcing either regioisomer via this established synthetic route.

Cyclobutanone synthesis Tosylmethyl isocyanide cyclodialkylation Regioisomer comparative yield

Ring Strain Energy: Cyclobutanones (25–28.6 kcal/mol) vs. Cyclopentanone (~6.5 kcal/mol) as a Thermodynamic Driver of Distinctive Reactivity

The ring strain energy of cyclobutanones is estimated at 25–28.6 kcal/mol [1][2], a value that dramatically exceeds that of the five-membered analog cyclopentanone (~6.5 kcal/mol) and the essentially unstrained cyclohexanone [3]. This ~19–22 kcal/mol differential is the primary thermodynamic driving force behind the signature reactivity profile of four-membered ring ketones, including facile nucleophilic ring-opening, thermal [2+2]-cycloreversion to vinylketenes, Baeyer–Villiger oxidation with distinct regiochemical outcomes, and photochemical oxacarbene formation [4]. The methyl substituent at the α-position does not significantly alter the total ring strain but does modulate the kinetic accessibility of enolate intermediates: enolization of cyclobutanones increases ring strain to 31–34 kcal/mol, and α-substitution further introduces torsional strain that impedes deprotonation kinetics relative to unsubstituted cyclobutanone [1][2]. This differential enolization impedance is absent in five- and six-membered ketone analogs.

Ring strain energy Cyclobutanone reactivity Strain-driven ring expansion

Physicochemical Property Divergence: 2-Methylcyclobutanone vs. Unsubstituted Cyclobutanone—Boiling Point, Density, and Refractive Index

Introduction of the α-methyl group produces measurable and functionally relevant shifts in physical properties relative to unsubstituted cyclobutanone. 2-Methylcyclobutanone exhibits a boiling point of 118.9°C at 760 mmHg , compared to 97–99°C for cyclobutanone [1]—a ~20°C elevation. Density increases to 0.961 g/cm³ from 0.938 g/mL (25°C) for cyclobutanone [1]. The refractive index shifts to 1.445 (from 1.421–1.426 for cyclobutanone) [1]. These differences are not merely catalog data; the higher boiling point affects isolation protocols (distillation conditions), the density difference influences biphasic extraction behavior, and the refractive index shift provides a rapid QC metric for identity verification and purity assessment upon receipt.

Physicochemical characterization Boiling point comparison Cyclobutanone analogs

Asymmetric Strecker Synthesis: Solvent-Controlled Diastereoselectivity for cis- vs. trans-2,4-Methanovalines from Racemic 2-Methylcyclobutanone

2-Methylcyclobutanone serves as the starting material for the first reported synthesis of homochiral 2,4-methanovalines (constrained cyclobutane α-amino acids of medicinal chemistry relevance as NMDA agonists/antagonists) via asymmetric Strecker reaction with (R)- or (S)-1-phenylethylamine as chiral auxiliary [1]. Crucially, the diastereoselectivity of cyanide addition is controlled by solvent choice: reactions conducted in methanol yield the trans-configured α-amino nitrile (and thus trans-2,4-methanovaline after hydrolysis), whereas reactions in hexane furnish the cis-configured diastereomer [1]. This solvent-switchable diastereodivergence from a single racemic ketone substrate is a specific and exploited feature of 2-methylcyclobutanone that is not generalizable to unsubstituted cyclobutanone (which lacks the stereogenic center) or to 3-methylcyclobutanone (where the methyl group is remote from the reaction center). No comparative diastereoselectivity data for 2-ethylcyclobutanone or 2-phenylcyclobutanone under identical Strecker conditions have been reported.

Asymmetric Strecker synthesis Cyclobutane amino acids Diastereoselectivity solvent control

Enantiomeric Resolution and Absolute Configuration: (R)-(+)- and (S)-(−)-2-Methylcyclobutanone as Defined Chiral Building Blocks

Both enantiomers of 2-methylcyclobutanone—(R)-(+)-2-methylcyclobutanone and (S)-(−)-2-methylcyclobutanone—have been synthesized in optically pure form using (+)-(neomenthylsulfonyl)methyl isocyanide (NeSMIC) as a chiral carbonyl dianion equivalent, and their absolute configurations have been rigorously assigned by the octant rule (circular dichroism) and by an independent chiral synthesis . This stands in contrast to unsubstituted cyclobutanone, which is achiral, and to 3-methylcyclobutanone, for which comparable chiral resolution protocols with established absolute configuration are not documented in the primary literature. The availability of both enantiomers with known absolute configuration enables their use as defined chiral building blocks in enantioselective total synthesis, exemplified by the conversion of (+)-(R)-2-hydroxymethyl-2-methylcyclobutanone (derived from the resolved ketone) to (−)-frontalin, the aggregation pheromone of bark beetles (Dendroctonus spp.) [1].

Chiral cyclobutanone Absolute configuration Enantiomeric resolution

Carbonyl IR Stretching Frequency: Cyclobutanone Ring-Size Diagnostic Differentiating 2-Methylcyclobutanone from Larger-Ring Ketone Analogs

The carbonyl stretching frequency in IR spectroscopy serves as a direct spectroscopic reporter of ring strain. Cyclobutanone absorbs at ~1785 cm⁻¹, whereas cyclopentanone absorbs at ~1750 cm⁻¹ and cyclohexanone at ~1715 cm⁻¹ [1]. 2-Methylcyclobutanone, as a substituted cyclobutanone, retains the high-frequency carbonyl absorption characteristic of the four-membered ring: the catalytic hydrogenation product of methylenecyclobutenone (which yields 2-methylcyclobutanone) shows IR carbonyl absorption consistent with cyclobutanone at ~1780 cm⁻¹ and cyclobutenone at ~1790 cm⁻¹ [2]. This ~35 cm⁻¹ hypsochromic shift relative to cyclopentanone and ~70 cm⁻¹ shift relative to cyclohexanone is a direct consequence of the increased s-character of the carbonyl carbon in the strained four-membered ring, and provides a rapid, non-destructive QC assay to confirm that a procured sample is indeed a cyclobutanone rather than a mis-shipped five- or six-membered ring ketone.

Infrared spectroscopy Carbonyl stretching frequency Ring strain spectroscopic signature

Procurement-Relevant Application Scenarios for 2-Methylcyclobutan-1-one: Where the Quantitative Evidence Directs Selection


Chiral Cyclobutane Amino Acid Library Synthesis for CNS Drug Discovery (NMDA Modulators)

Medicinal chemistry programs targeting NMDA receptors require enantiopure 2,4-methanovalines and related constrained amino acids. 2-Methylcyclobutanone is the only cyclobutanone substrate for which a solvent-switchable asymmetric Strecker protocol has been established, enabling access to both cis- and trans-2,4-methanovalines from a single racemic starting material [1]. The established synthetic yield superiority (88% for 2-methyl vs. 65% for 3-methyl) [2] further supports its selection as the cost-effective entry point for building cyclobutane amino acid libraries, particularly when multi-gram quantities are required for lead optimization.

Enantioselective Total Synthesis of Cyclobutane-Containing Pheromones and Natural Products

Total synthesis efforts toward (−)-frontalin and related insect pheromones bearing quaternary stereogenic centers rely on enantiomerically pure 2-methylcyclobutanone derivatives as key intermediates [1]. The rigorously defined absolute configuration of both (R)-(+)- and (S)-(−)-2-methylcyclobutanone [2], combined with the ring strain energy (~25 kcal/mol) that enables subsequent ring-expansion and rearrangement transformations [3], makes this compound uniquely suited for stereochemically complex target synthesis. Unsubstituted cyclobutanone cannot provide the requisite quaternary stereocenter, and 3-methylcyclobutanone positions the methyl group distal to the reacting carbonyl.

Strain-Driven Ring-Expansion Methodology Development (Baeyer–Villiger, Beckmann, Favorskii)

Research groups developing new ring-expansion or ring-opening methodologies require cyclobutanone substrates where the regio- and stereochemical outcomes are dictated by both ring strain (~25–28.6 kcal/mol) [1] and substituent effects. 2-Methylcyclobutanone provides a well-defined system for studying the interplay between inherent ring strain, α-substituent torsional effects on enolization [1], and migratory aptitude in Baeyer–Villiger oxidation. Its ~20°C higher boiling point vs. unsubstituted cyclobutanone [2] also facilitates safer handling and more precise distillation during product isolation.

Natural Product Latices Research: Hevea brasiliensis Low-MW Lipid Profiling Standard

2-Methylcyclobutanone has been identified as a naturally occurring low-molecular-weight lipid component in the latices of Hevea brasiliensis (rubber tree) and Euphorbia coerulescens, alongside 2-methyl-2-hydroxycyclobutanone and 2-methylcyclobutanol [1]. For analytical laboratories conducting metabolomic profiling or latex composition studies, authenticated synthetic 2-methylcyclobutanone serves as an essential reference standard for GC-MS or LC-MS identification and quantification, where confusion with cyclobutanone (not reported in these latices) or 3-methylcyclobutanone (also not reported) would compromise the validity of biomarker identification.

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